molecular formula C11H9BrN2O B12986977 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B12986977
M. Wt: 265.11 g/mol
InChI Key: QUPUBATVTYMPLD-UHFFFAOYSA-N
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Description

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a bromine substituent at position 6 and a partially saturated pyridoindole core (2,4a,9,9a-tetrahydro). β-Carbolines are heterocyclic alkaloids with a tricyclic structure, often associated with diverse biological activities, including modulation of neurotransmitter receptors and enzyme inhibition .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

6-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9BrN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,7,10,14H,(H,13,15)

InChI Key

QUPUBATVTYMPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization from Brominated Precursors

A common approach involves the cyclization of brominated indole derivatives under reflux conditions in mixed solvents such as methanol and toluene. For example, 2-(5-bromo-1H-indol-3-yl)ethanamine reacts with paraformaldehyde under reflux for 24 hours, followed by basification with potassium hydroxide to induce cyclization and formation of the tetrahydro-pyridoindole core. The product is then extracted and purified to yield the target compound with moderate yield (~38%).

Reaction conditions summary:

Step Reagents & Conditions Outcome
1 2-(5-bromo-1H-indol-3-yl)ethanamine + paraformaldehyde in MeOH:toluene (1:1), reflux 24 h Cyclization intermediate formed
2 Adjust pH to 12 with 20% KOH, extract with ethyl acetate Precipitation of product
Yield ~38.4% Moderate yield

Synthesis via 2-Bromophenylhydrazine Hydrochloride and 4-Piperidone Hydrochloride

Another robust method involves the condensation of 2-bromophenylhydrazine hydrochloride with 4-piperidone hydrochloride monohydrate in ethanol under reflux at 70–78 °C for 6–12 hours. This step yields 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride with high yield (up to 91%) and purity (>98%).

Subsequent reduction using trifluoroacetic acid and triethylsilane converts this intermediate to 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with yields around 89% and purity above 97%. The final product can be resolved into stereoisomers using (S)-(+)-mandelic acid.

Key steps and yields:

Step Reagents & Conditions Yield & Purity
1 2-bromophenylhydrazine hydrochloride + 4-piperidone hydrochloride in EtOH, reflux 6–12 h 70–91%, >98% purity
2 Reduction with TFA/Et3SiH at 33–37 °C for 12 h 89%, >97% purity
3 Resolution with (S)-(+)-mandelic acid in methanol Enantiomeric separation

Alternative Cyclization and Functionalization Approaches

  • Bromination of preformed tetrahydro-pyridoindole cores can be used to introduce the bromine substituent at the 6-position.
  • Use of paraformaldehyde as a one-carbon source to facilitate ring closure.
  • pH control during workup is critical to precipitate the product and remove impurities.
  • Extraction with ethyl acetate and washing with brine improve product purity.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization from brominated indole ethanamine 2-(5-bromo-1H-indol-3-yl)ethanamine, paraformaldehyde Reflux in MeOH:toluene, pH 12 KOH workup ~38.4 Not specified Moderate yield, simple setup
Condensation of bromophenylhydrazine + piperidone 2-bromophenylhydrazine hydrochloride, 4-piperidone hydrochloride Reflux in EtOH 6–12 h, TFA/Et3SiH reduction 70–91 (step 1), 89 (step 2) >97–98 High yield and purity, stereoselective resolution possible
Bromination of tetrahydro-pyridoindole core Preformed tetrahydro-pyridoindole Brominating agents (not detailed) Not specified Not specified Used for late-stage bromination

Research Findings and Notes

  • The method involving 2-bromophenylhydrazine and 4-piperidone hydrochloride is favored for industrial and research scale due to its high yield and purity, as well as the ability to isolate stereoisomers.
  • The cyclization with paraformaldehyde and brominated ethanamine is a classical approach but yields are moderate, requiring optimization for scale-up.
  • The presence of bromine at the 6-position is critical for biological activity and can be introduced either early in the synthesis or via selective bromination.
  • Purification steps such as washing with brine and drying over sodium sulfate are essential to remove residual acids and salts.
  • The stereochemistry at the fused ring junctions can be controlled and resolved, which is important for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The compound may also interact with DNA, interfering with its replication and transcription processes .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : Bromine at C6 (target compound) vs. C3 (compound 14-2, ) alters electronic density distribution. Bromine at C6 may enhance π-stacking in receptor binding compared to C3 substitution.
  • Halogen Type : Chlorine in AnnH65 and K40 reduces electron density compared to bromine, affecting reactivity and target affinity.
  • dihydro analogs (e.g., AnnH65).

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 270–271°C for 3-Bromo analog ) correlate with crystallinity and stability, though data for the target compound is lacking.

Biological Activity

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-cancer and antibacterial properties.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is C11H9BrN2OC_{11}H_{9}BrN_{2}O, with a molecular weight of 265.11 g/mol. The compound features a bromine atom at the 6-position of the pyridoindole framework, which is believed to influence its biological activity.

Synthesis

The synthesis of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can be achieved through various methods. One prominent method involves the reaction of specific precursors under controlled conditions to yield the desired compound with high purity and yield.

Example Synthesis Reaction

Reagents Reaction Conditions Yield
Sodium carbonateTetrahydrofuran at 25°C for 1.33 hours98%

This synthesis method highlights the efficiency in producing the compound for further biological testing.

Anticancer Activity

Recent studies have demonstrated that 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one exhibits significant anti-cancer properties. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.2Induction of apoptosis
MCF7 (Breast)12.5Cell cycle arrest
HeLa (Cervical)10.8Inhibition of proliferation

The mechanism of action primarily involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity against specific strains of bacteria. Notably:

  • Streptococcus pneumoniae : Exhibited significant inhibitory action on bacterial growth.
  • Mechanism : The compound targets the FtsZ protein involved in bacterial cell division.

This specificity suggests potential for developing narrow-spectrum antibiotics based on this compound's structure.

Study 1: Anti-Cancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one against human cancer cell lines. The results indicated a dose-dependent response with notable selectivity towards cancer cells compared to normal cells.

Study 2: Antibacterial Mechanism

Another investigation focused on its antibacterial properties revealed that the compound binds to unique residues in the FtsZ protein of S. pneumoniae, disrupting its function and leading to cell death. This study provides a structural basis for its antibacterial action and suggests avenues for further research into similar compounds.

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